molecular formula C10H10F3NO2 B8320299 N-Methoxy-N-methyl-2-(2,3,5-trifluorophenyl)acetamide

N-Methoxy-N-methyl-2-(2,3,5-trifluorophenyl)acetamide

Cat. No.: B8320299
M. Wt: 233.19 g/mol
InChI Key: KEVQCTSRAGSSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methoxy-N-methyl-2-(2,3,5-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(2,3,5-trifluorophenyl)acetamide

InChI

InChI=1S/C10H10F3NO2/c1-14(16-2)9(15)4-6-3-7(11)5-8(12)10(6)13/h3,5H,4H2,1-2H3

InChI Key

KEVQCTSRAGSSIU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC1=C(C(=CC(=C1)F)F)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of NHMe(OMe).HCl (20.3 g, 0.21 mol) in THF (110 mL), H2O (40 mL) and TEA (26.3 g, 0.22 mol) was added 2,3,5-trifluorophenylacetic acid (42, 24.7 g, 0.13 mol) and CDI (24.3 g, 0.15 mol) at 0-10° C. The reaction mixture was stirred at 0-10° C. for 5 h. After HPLC showed that the reaction was complete, the mixture was filtered through celite and the filtrate was partitioned with water and EtOAc. The organic solution was dried over Na2SO4 and concentrated. The crude residual was further purified by flash chromatography on silica gel (5-10% EtOAc/PE) to give 43 (24.0 g, 80% yield). 1H NMR (CDCl3, 400 MHz): δ 6.76-6.72 (m, 2H), 3.72 (m, 2H), 3.66 (d, 3H), 3.15 (d, 3H); MS (ESI) m/e [M+H]+: 234.07.
[Compound]
Name
NHMe(OMe)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
26.3 g
Type
reactant
Reaction Step Two
Quantity
24.7 g
Type
reactant
Reaction Step Two
Name
Quantity
24.3 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Yield
80%

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